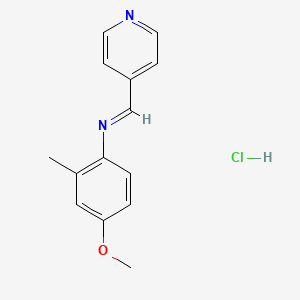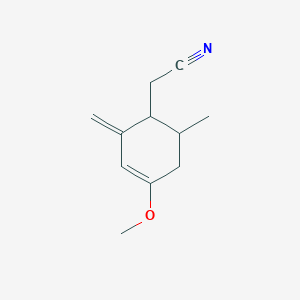
10-Hydroxyoctadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyoctadecenoic acid is a hydroxy fatty acid that is derived from octadecenoic acid. It is characterized by the presence of a hydroxyl group at the 10th carbon position. This compound is part of the broader class of octadecanoids, which are lipid mediators involved in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Hydroxyoctadecenoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of fatty acid hydratases, which catalyze the addition of water to unsaturated fatty acids . Chemical synthesis methods include oxygenation, epoxidation, and ozonolysis .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high selectivity and environmentally friendly nature. For example, the biosynthesis of 10-Hydroxy-2-decenoic acid, a related compound, has been achieved using decanoic acid as a substrate via two-step whole-cell catalysis .
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxyoctadecenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
10-Hydroxyoctadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It plays a role in the mediation of biological processes such as inflammation and immune regulation.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antibacterial properties.
Industry: It is used in the production of polymers, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Hydroxyoctadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a lipid mediator, influencing processes such as nociception, tissue modulation, and cell proliferation . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
10-Hydroxyoctadecenoic acid can be compared with other hydroxy fatty acids such as 10-Hydroxydecanoic acid and 10-Hydroxy-2-decenoic acid . While these compounds share similar structural features, this compound is unique due to its specific hydroxylation at the 10th carbon position and its role in lipid mediation .
List of Similar Compounds
- 10-Hydroxydecanoic acid
- 10-Hydroxy-2-decenoic acid
- 10-Hydroxyoctadecanoate
Propriétés
Numéro CAS |
80110-77-6 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(E)-10-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21)/b16-13+ |
Clé InChI |
AMPZNWGEMPXFMM-DTQAZKPQSA-N |
SMILES isomérique |
CCCCCCCCC(CCCCCC/C=C/C(=O)O)O |
SMILES canonique |
CCCCCCCCC(CCCCCCC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


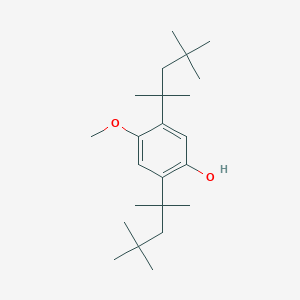
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
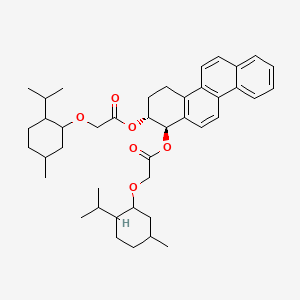

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)


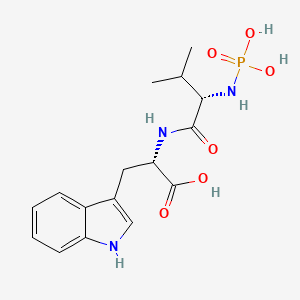
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)

